

# Difference between diglycolamide (DGA) and diglycolamic acid (DGAMA)

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## Compound of Interest

Compound Name: {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid

CAS No.: 1211435-45-8

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Technical Guide: Diglycolamide (DGA) vs. Diglycolamic Acid (DGAMA) Sub-title: Mechanistic Divergence, Coordination Chemistry, and Protocols for 4f/5f Element Separations

## Part 1: Executive Summary & Molecular Architecture

The Core Distinction In the separation of trivalent actinides ( $An^{3+}$ ) and lanthanides ( $Ln^{3+}$ ), Diglycolamide (DGA) and Diglycolamic Acid (DGAMA) represent two opposing mechanistic poles derived from the same diglycolic backbone.

- DGA (e.g., TODGA): A neutral extractant functioning via a solvation mechanism.<sup>[1]</sup> It extracts metal salts (e.g., ) from high acidity media (1–6 M  $HNO_3$ ). It is the industry standard for partitioning minor actinides from High-Level Waste (HLW).
- DGAMA: An acidic extractant (or chelator) functioning via a cation-exchange mechanism. It extracts metal ions by releasing protons (

), operating effectively at low acidity (pH 2–4) or serving as a water-soluble stripping agent to reverse DGA extraction.

### Structural Comparison

Feature	Diglycolamide (DGA)	Diglycolamic Acid (DGAMA)
Functional Group	Bis-amide ( )	Mono-amide / Mono-carboxylic acid
Charge State	Neutral (Solvating agent)	Anionic (Deprotonated )
Binding Motif	Tridentate ( )	Tridentate ( )
Extraction Regime	High (Anion Swing)	Low (pH Swing)
Solubility	Lipophilic (if alkyl chains C8)	Hydrophilic (often aqueous complexant)

## Part 2: Coordination Chemistry & Extraction Mechanics

### The DGA Solvation Mechanism (High Acid)

DGAs, particularly TODGA (N,N,N',N'-tetraoctyldiglycolamide), act as "hard" oxygen donors. In high nitric acid, the high concentration of nitrate anions drives the formation of a neutral hydrophobic complex.

- Reaction:
- Key Insight: The extraction efficiency (

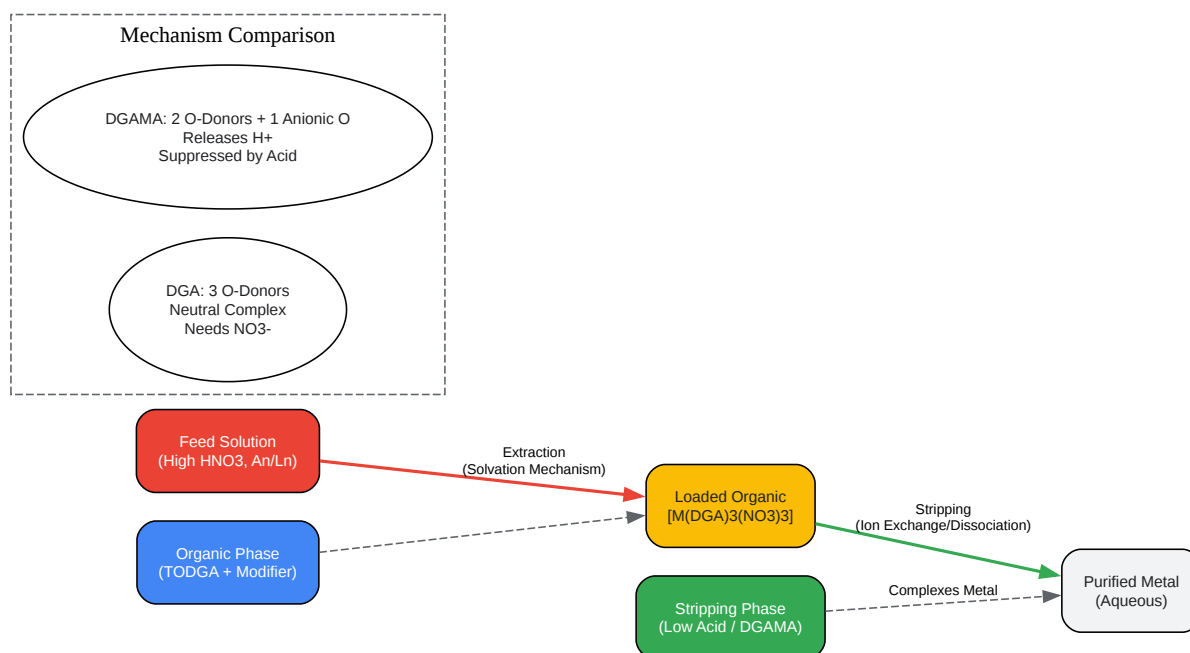
) increases with acidity due to the mass action of nitrate ions (salting-out effect), usually peaking around 3–4 M HNO<sub>3</sub>.

## The DGAMA Ion-Exchange Mechanism (Low Acid)

DGAMA derivatives possess an ionizable carboxylic acid. They function similarly to HDEHP but with the added chelation of the ether oxygen and amide group.

- Reaction:
- Key Insight: Extraction is suppressed at high acidity because the equilibrium shifts to the left (protonation of the ligand). DGAMA is often used to strip metals from DGA solvents or as a functional group on resins for chromatography at controlled pH.

## Visualization: The Acid-Switch Workflow



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Figure 1: The "Acid Switch" workflow demonstrating how DGA extracts at high acidity while DGAMA (or low acid) facilitates stripping.

## Part 3: Applications in Radiochemistry

### Nuclear Waste Partitioning (HLW)

- DGA (TODGA): The primary candidate for the EURO-GANEX and i-SANEX processes. It exhibits separation factors ( ) of >2.5 for light lanthanides but struggles to separate Am from heavy lanthanides (Eu, Gd) without selective stripping agents.

- DGAMA: Used as a water-soluble complexing agent (masking agent) in the aqueous phase to hold back specific impurities (e.g., Zr, Pd) or to strip actinides selectively at lower acidities.

## Radiopharmaceuticals (Ac-225 & Lu-177)

In the production of medical isotopes, DGA-Resins (TODGA impregnated on Amberchrom) are critical.

- Protocol Utility: Ac-225 is retained on DGA resin in HNO<sub>3</sub> (simulating DGA solvent extraction) while impurities (Ra-225, Fr-221) pass through.
- DGAMA Role: While less common in commercial cartridges, DGAMA-functionalized silica is researched for "soft" elution steps where highly acidic stripping (required for TODGA) would damage the biological vector or the column matrix.

## Part 4: Experimental Protocols

### Protocol A: Synthesis of a Lipophilic Diglycolamic Acid (DGAMA)

Objective: Synthesize N,N-dioctyldiglycolamic acid for comparison studies.

- Reagents: Diglycolic anhydride (1 eq), Dioctylamine (1 eq), Triethylamine (catalyst), Dichloromethane (DCM).
- Reaction:
  - Dissolve diglycolic anhydride in anhydrous DCM at 0°C.
  - Add dioctylamine dropwise under atmosphere.
  - Stir at Room Temperature (RT) for 6–12 hours. The anhydride ring opens: one side becomes the amide ( ), the other becomes the free acid ( ).

- Workup:
  - Wash organic phase with 0.1 M HCl (to remove unreacted amine).
  - Wash with brine, dry over \_\_\_\_\_, and evaporate solvent.
- Validation: FTIR should show distinct peaks for Carboxyl C=O ( $\sim 1720\text{ cm}^{-1}$ ) and Amide C=O ( $\sim 1640\text{ cm}^{-1}$ ).

## Protocol B: Comparative Solvent Extraction (DGA vs. DGAMA)

Objective: Determine Distribution Ratios (

) for Europium (Eu-152 tracer).

Materials:

- Organic Phase A: 0.1 M TODGA in n-dodecane + 5% 1-octanol (Phase modifier).
- Organic Phase B: 0.1 M N,N-dioctyldiglycolamic acid in n-dodecane.
- Aqueous Phase: Series of  $\text{HNO}_3$  solutions (0.1 M to 6.0 M) spiked with Eu-152.

Step-by-Step:

- Equilibration: Mix equal volumes (1 mL) of Organic and Aqueous phases in 2 mL Eppendorf tubes.
- Agitation: Vortex for 30 minutes at  $25^\circ\text{C}$ . (Kinetics for DGA are fast; DGAMA may require longer if H-bonding aggregates form).
- Separation: Centrifuge at 3000g for 5 minutes.
- Analysis: Aliquot 100  $\mu\text{L}$  from each phase and measure gamma activity using a NaI(Tl) or HPGe detector.

- Calculation:

Expected Results:

- DGA (Phase A):

increases with acidity ( $D < 1$  at 0.1 M  $\text{HNO}_3$ ;  $D > 100$  at 3 M  $\text{HNO}_3$ ).

- DGAMA (Phase B):

decreases with acidity ( $D > 100$  at pH 3;  $D < 0.1$  at 1 M  $\text{HNO}_3$ ).

## Part 5: Data Summary

Parameter	TODGA (DGA)	N,N-Dioctyl DGAMA
Optimum Acidity	3.0 – 4.0 M $\text{HNO}_3$	pH 2.0 – 4.0
Limiting Factor	Third-phase formation (needs modifier)	Gel formation / Solubility in aliphatics
Selectivity (Am/Eu)	Moderate (~2.5)	Low (often co-extracts)
Stripping Agent	Dilute acid (0.01 M $\text{HNO}_3$ ) or Complexant	High acid (to protonate ligand)

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## Sources

- [1. Using diglycolamides to improve rare-earth element separation - Research Outreach \[researchoutreach.org\]](#)
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